4-Nitroindole
CAS No.: 4769-97-5
Cat. No.: VC20763018
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4769-97-5 |
|---|---|
| Molecular Formula | C8H6N2O2 |
| Molecular Weight | 162.15 g/mol |
| IUPAC Name | 4-nitro-1H-indole |
| Standard InChI | InChI=1S/C8H6N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-5,9H |
| Standard InChI Key | LAVZKLJDKGRZJG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
4-Nitroindole is characterized by its distinctive structure featuring a benzene ring fused to a pyrrole ring with a nitro group at the fourth position. This arrangement gives the compound its unique chemical reactivity and physical properties. The compound is a derivative of indole, which is a significant structural motif found in various natural products, pharmaceuticals, and bioactive molecules.
| Property | Value |
|---|---|
| Chemical Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| CAS Number | 4769-97-5 |
| SMILES Notation | N1C2=C(C(N+=O)=CC=C2)C=C1 |
| InChI | InChI=1S/C8H6N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-5,9H |
The molecular structure consists of hydrogen atoms connected to carbon atoms in specific arrangements, creating a planar ring system that allows for conjugation throughout the molecule. This conjugation contributes to the compound's stability and influences its reactivity in various chemical reactions.
Physical and Chemical Properties
4-Nitroindole exists as a yellow granular powder at room temperature with specific physical and chemical characteristics that are crucial for its handling, storage, and applications in various fields .
| Property | Value |
|---|---|
| Physical Form | Yellow granular powder |
| Melting Point | 205-207°C |
| Boiling Point | 288.82°C (estimated) |
| Density | 1.3264 (estimated) |
| Refractive Index | 1.5770 (estimated) |
| pKa | 14.76±0.30 (Predicted) |
The compound shows solubility in several organic solvents, which is important for its use in organic synthesis and other applications :
| Solvent | Solubility |
|---|---|
| Acetone | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Methanol | Soluble |
The indole ring in 4-Nitroindole is highly reactive at its 3-position towards electrophilic substitution reactions, including protonation, halogenation, alkylation, and acylation. This reactivity is partly due to the electron-donating nature of the nitrogen atom in the pyrrole ring and the electron-withdrawing effect of the nitro group, creating a unique electronic distribution within the molecule.
Synthesis Methods
Laboratory Preparation Techniques
Several methods have been developed for the synthesis of 4-Nitroindole, each with its own advantages and limitations. These methods are crucial for researchers and manufacturers who need to produce this compound for various applications.
One common synthetic route involves the condensation reaction of 2,6-dinitrotoluene with N,N-dimethylformamide dimethyl acetal in a solvent such as N,N-dimethylformamide. This reaction generates 2,6-dinitrodimethylaminostyrene, which is then subjected to reduction condensation in an acetic acid/toluene mixed solution to yield 4-Nitroindole.
Another important preparation method includes:
-
Adding 2-methyl-3-nitrobenzene, triethyl orthoformate, and oxalic acid in specific proportions
-
Heating and refluxing the mixture for a certain time
-
Cooling to 0-10°C and slowly adding an alcohol solution of potassium ethoxide
-
Allowing the reaction to continue at normal temperature
-
Pouring the reaction liquid into ice water to precipitate the solid product
This method is noted for its high yield and ease of operation, making it suitable for both laboratory and industrial settings .
Alternative synthesis routes include producing 4-Nitroindole from m-nitro hydrazone through cyclization followed by hydrolysis, which offers different advantages in terms of starting materials and reaction conditions .
Industrial Production Considerations
Industrial production of 4-Nitroindole typically follows similar synthetic routes as laboratory methods but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. Manufacturers emphasize the use of safe reagents and mild conditions to minimize the production of byproducts and ensure the safety of the process.
Key considerations in industrial production include:
-
Temperature control during various reaction stages
-
Selection of appropriate solvents and reagents
-
Purification methods to achieve desired product quality
-
Environmental and safety considerations
-
Cost-effectiveness of the production process
These factors significantly influence the commercial viability of 4-Nitroindole production and its availability for various applications.
Applications in Research and Industry
Pharmaceutical Development
4-Nitroindole serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it valuable in drug development .
The compound is utilized in the synthesis of:
-
CB2 cannabinoid receptor ligands, which have potential applications in pain management and inflammation reduction
-
CGRP receptor antagonists, which are used in the treatment of migraines
-
Tryptophan dioxygenase inhibitors, which have implications for immunomodulation and cancer treatment
These applications highlight the importance of 4-Nitroindole in modern pharmaceutical research and development, contributing to advances in treatments for various medical conditions.
Organic Synthesis
In organic chemistry, 4-Nitroindole is frequently used as a building block for creating more complex molecules. Its unique structure and reactivity enable researchers to develop new compounds with potential applications in drug discovery and other fields .
Specific uses in organic synthesis include:
-
Synthesis of various indole derivatives
-
Production of nucleosides for research in nucleic acid chemistry
-
Creation of meridianin derivatives, which have shown potential anticancer properties
-
Synthesis of complex heterocyclic structures such as 1,3,4,5-tetrahydropyrrolo-[4,3,2-de]quinoline
These applications demonstrate the versatility of 4-Nitroindole as a starting material in creating diverse chemical structures with potential biological activity.
Material Science
Researchers explore 4-Nitroindole for its properties in creating advanced materials, such as polymers and coatings. These materials can enhance durability and performance in various industrial applications .
The unique electronic properties of 4-Nitroindole, particularly its conjugated system and the presence of the nitro group, contribute to its potential in materials science. These structural features can influence the optical, electronic, and mechanical properties of materials incorporating this compound.
Biological Research
The compound is utilized in studies investigating its effects on cellular processes, helping scientists understand mechanisms of action in cancer research and other biological fields . One notable area of research involves the development of anti-angiogenic agents, which have potential applications in cancer treatment by inhibiting the formation of new blood vessels that supply tumors .
Recent research on a derivative, 4-nitro-1H-indole-carboxaldehyde (NICA), has shown promising results in lung cancer studies. NICA exhibited inhibitory activity against RAS, a protein involved in lung cancer development. In vitro cytotoxic activity against human lung cancer cell lines (A549) was determined by MTT assay, suggesting that NICA could be a potential candidate for the development of drugs against lung cancer .
Analytical Chemistry
In analytical chemistry, 4-Nitroindole acts as a reagent in methods such as chromatography, aiding in the detection and quantification of other substances in complex mixtures . Its distinctive chemical properties make it useful for developing analytical methods that require specific interactions with target molecules.
| Application Field | Specific Uses |
|---|---|
| Pharmaceutical Development | Synthesis of drugs for neurological disorders, CB2 receptor ligands, CGRP antagonists |
| Organic Synthesis | Building block for complex molecules, indole derivatives, nucleosides |
| Material Science | Advanced polymers and coatings with enhanced durability |
| Biological Research | Cancer studies, anti-angiogenic agents, cellular process investigations |
| Analytical Chemistry | Chromatography reagent, detection of substances in complex mixtures |
| Safety Category | Details |
|---|---|
| GHS Symbol | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H315-H319-H335 (Skin irritation, eye irritation, respiratory irritation) |
| Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fumes, rinse eyes cautiously with water) |
| Hazard Codes | Xn (Harmful), Xi (Irritant) |
| Risk Statements | 68 |
| Safety Statements | 45-36/37-24/25 |
| WGK Germany | 3 (Severe hazard to waters) |
Recent Research Developments
Medicinal Chemistry Advancements
Recent studies have expanded the potential applications of 4-Nitroindole derivatives in medicinal chemistry. One significant development involves 4-nitro-1H-indole-carboxaldehyde (NICA), which has been characterized using various spectroscopic methods including FT-IR, FT-Raman, and UV-Vis spectra .
Theoretical studies using Density Functional Theory (DFT) calculations have provided insights into the electronic structure and properties of NICA, enhancing understanding of its potential biological activities. The optimized structure of the molecule was determined using B3LYP functional with cc-pVTZ basis set, allowing researchers to predict its behavior in biological systems .
Cancer Research Applications
Molecular docking analysis has revealed that NICA shows promising inhibitory activity against RAS, a protein implicated in lung cancer development. This finding suggests potential applications in targeted cancer therapy .
In vitro studies have demonstrated cytotoxic activity of NICA against human lung cancer cell lines (A549) through MTT assay. These results indicate that 4-Nitroindole derivatives could be valuable candidates for the development of anticancer drugs, particularly against lung cancer .
These research developments highlight the ongoing importance of 4-Nitroindole and its derivatives in advancing medical research and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume